molecular formula C15H13Cl2N5 B12268304 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B12268304
M. Wt: 334.2 g/mol
InChI Key: BVFFZZXVDYQVPK-UHFFFAOYSA-N
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Description

6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound that contains both quinoxaline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the quinoxaline core followed by the introduction of the azetidine and pyrazole groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoxaline ring or the pyrazole moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and pyrazole-containing molecules, such as:

  • 2-chloroquinoxaline
  • 4-chloro-1H-pyrazole
  • 3-(4-chlorophenyl)-1H-pyrazole

Uniqueness

What sets 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline apart is its combination of the quinoxaline and pyrazole moieties, which may confer unique biological activities and chemical reactivity. This dual functionality can be advantageous in the design of new drugs or materials with specific properties.

Properties

Molecular Formula

C15H13Cl2N5

Molecular Weight

334.2 g/mol

IUPAC Name

6-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline

InChI

InChI=1S/C15H13Cl2N5/c16-11-1-2-13-14(3-11)18-5-15(20-13)21-6-10(7-21)8-22-9-12(17)4-19-22/h1-5,9-10H,6-8H2

InChI Key

BVFFZZXVDYQVPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=C(C=N4)Cl

Origin of Product

United States

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